
Bromofluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromofluoropropane, specifically 1-Bromo-3-fluoropropane, is an organic compound with the molecular formula C₃H₆BrF. It is a clear, colorless liquid with a molecular weight of 140.98 g/mol . This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoropropane can be synthesized through the halogenation of propane. The process involves the substitution of hydrogen atoms in propane with bromine and fluorine atoms. The reaction typically requires a catalyst and specific conditions to ensure the correct placement of the halogen atoms .
Industrial Production Methods: Industrial production of 1-Bromo-3-fluoropropane involves large-scale halogenation reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-fluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, using NaOH can produce 3-fluoropropanol.
Elimination Reactions: Typically yield alkenes such as 3-fluoropropene.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoropropane is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-fluoropropane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. These reactions are crucial in the synthesis of different compounds and materials .
Comparación Con Compuestos Similares
1-Bromo-2-fluoropropane: Similar in structure but with the fluorine atom on the second carbon.
1-Iodo-3-fluoropropane: Contains an iodine atom instead of bromine.
3-Bromo-1-fluoropropane: Another isomer with different positioning of halogen atoms
Uniqueness: 1-Bromo-3-fluoropropane is unique due to its specific halogen placement, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in targeted chemical synthesis and research applications .
Propiedades
Número CAS |
62135-12-0 |
|---|---|
Fórmula molecular |
C3H6BrF |
Peso molecular |
140.98 g/mol |
Nombre IUPAC |
1-bromo-1-fluoropropane |
InChI |
InChI=1S/C3H6BrF/c1-2-3(4)5/h3H,2H2,1H3 |
Clave InChI |
ZAONJNQXCRQBQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


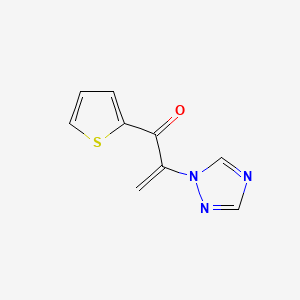
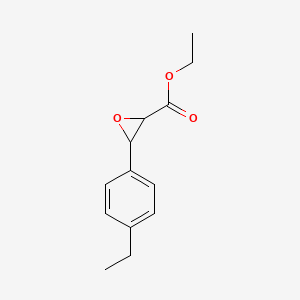
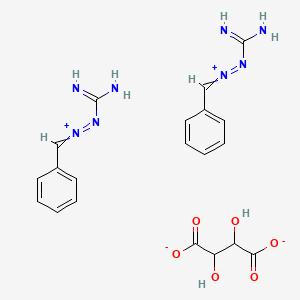

![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)
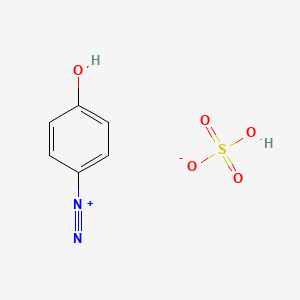
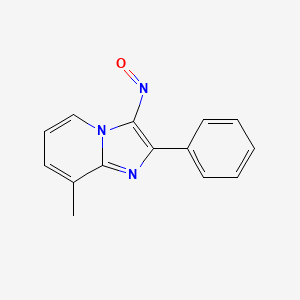

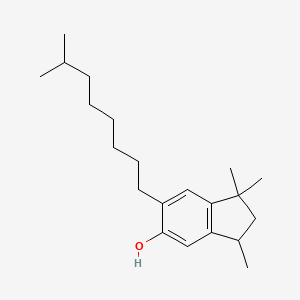
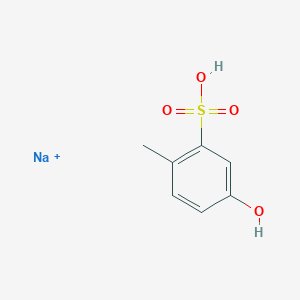
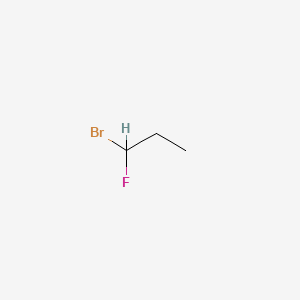
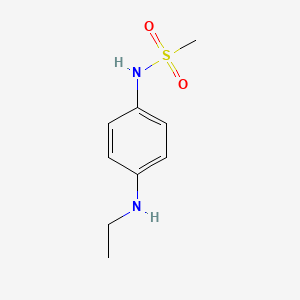
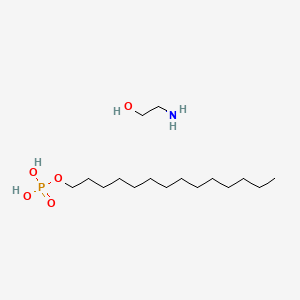
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
